molecular formula C6H4BBrF2O2 B1323006 4-Bromo-2,5-difluorophenylboronic acid CAS No. 1106676-82-7

4-Bromo-2,5-difluorophenylboronic acid

Cat. No. B1323006
M. Wt: 236.81 g/mol
InChI Key: RWBIJRFCSHAOGQ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorophenylboronic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. Arylboronic acids, in general, are important intermediates in organic synthesis due to their low toxicity, good thermal stability, and compatibility with various functional groups . They are often used in palladium-catalyzed coupling reactions to create structurally homogeneous products, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) .

Synthesis Analysis

The synthesis of related arylboronic acids typically involves palladium-catalyzed coupling reactions. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) is achieved through the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, yielding products with high degrees of polymerization . Another synthesis method involves the reaction of 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid to prepare a reagent for derivatization of carboxylic acids . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a method to synthesize aryl bromides and chlorides, which could be applicable to the synthesis of 4-bromo-2,5-difluorophenylboronic acid .

Molecular Structure Analysis

The molecular structure of arylboronic acids can be influenced by substituents on the phenyl ring. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a key role in its catalytic activity by preventing the coordination of amines to the boron atom . Similarly, the molecular structure of 4-bromo-2,5-difluorophenylboronic acid would be expected to influence its reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

Arylboronic acids are versatile in chemical reactions. They can be used as catalysts, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation reactions . They also participate in photocatalytic reactions, where the activation of C(sp2)-Br bonds leads to further radical cyclization . The reactivity of 4-bromo-2,5-difluorophenylboronic acid in such reactions would likely be similar, given the presence of the bromo and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the solubility and stability of poly(para-phenylene) derivatives are affected by the alkyl chains attached to the phenyl ring . The presence of bromo and fluoro groups in 4-bromo-2,5-difluorophenylboronic acid would affect its polarity, reactivity, and overall stability. These properties are crucial for its application in various chemical syntheses and its behavior in different solvents and reaction conditions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : A study by Ikram et al. (2015) described the synthesis of new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction, showing the potential for creating novel compounds using 4-bromo-2,5-difluorophenylboronic acid.

  • Polymer Synthesis : Rehahn, Schlüter, Wegner, and Feast (1989) explored the synthesis of poly(para-2,5-di-n-hexylphenylene) using 4-bromo-2,5-di-n-hexylbenzeneboronic acid, indicating the usefulness of related boronic acids in polymer chemistry (Rehahn et al., 1989).

Biological Activity

  • Pharmacological Aspects : The research by Ikram et al. (2015) also highlighted the pharmacological properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, of synthesized compounds using boronic acids similar to 4-bromo-2,5-difluorophenylboronic acid.

Material Science

  • Conducting Polymers : In a study focused on conducting polymers, Krebs and Jørgensen (2002) demonstrated the control of energy levels in conducting polymers through fluorine substitution, a process possibly relevant to derivatives of 4-bromo-2,5-difluorophenylboronic acid (Krebs & Jørgensen, 2002).

  • Chromophore Synthesis : Neilson, Budy, Ballato, and Smith (2007) discussed the synthesis of chromophore-containing polymers using intermediates that could be related to 4-bromo-2,5-difluorophenylboronic acid, highlighting its potential in creating materials with tailored light emission (Neilson et al., 2007).

Chemical Analysis Techniques

  • Derivatization in Chromatography : Ingalls, Minkler, Hoppel, and Nordlander (1984) described the use of a bromophenacyl derivative in the preparation of carboxylic acid derivatives for detection in high-performance liquid chromatography, a technique that may be applicable to compounds like 4-bromo-2,5-difluorophenylboronic acid (Ingalls et al., 1984).

Safety And Hazards

“4-Bromo-2,5-difluorophenylboronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBIJRFCSHAOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluorophenylboronic acid

CAS RN

1106676-82-7
Record name 4-Bromo-2,5-difluorobenzeneboronic acid
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